6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine
Overview
Description
6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H12ClN5 and its molecular weight is 249.7 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary target of this compound is likely a specific protein or enzyme within the cell. Unfortunately, I couldn’t find specific information on the exact target for this particular compound. However, given its structural features (including the imidazo[1,2-a]pyrazine scaffold), it may interact with kinases, receptors, or other cellular proteins involved in signaling pathways .
- The compound’s downstream effects depend on the specific target. For instance:
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as xanthine oxidase . The interaction with xanthine oxidase leads to the production of reactive oxygen species, which can have various downstream effects on cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage. Furthermore, this compound can impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with xanthine oxidase leads to the inhibition of the enzyme’s activity, resulting in reduced production of uric acid and reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, particularly in pathways related to oxidative stress and inflammation. These findings highlight the potential of this compound for therapeutic applications, especially in chronic conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These dose-dependent effects are crucial for determining the therapeutic window and safety profile of this compound. Animal studies have also revealed threshold effects, where a certain dosage is required to achieve significant biological activity without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation . This compound interacts with enzymes such as xanthine oxidase, leading to the modulation of metabolic flux and metabolite levels. By inhibiting xanthine oxidase, this compound reduces the production of uric acid and reactive oxygen species, thereby influencing the overall metabolic balance within the cell. Additionally, this compound can affect the levels of other metabolites, such as antioxidants, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for different cell types and its ability to cross cellular barriers.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation. Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.
Properties
IUPAC Name |
6-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c12-9-6-15-11-7-16(3-4-17(9)11)10-2-1-8(13)5-14-10/h1-2,5-6H,3-4,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEFMZBTQGHUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=NC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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